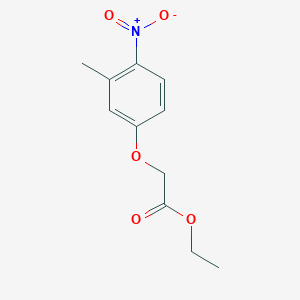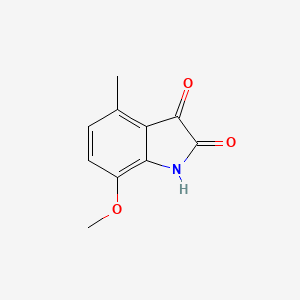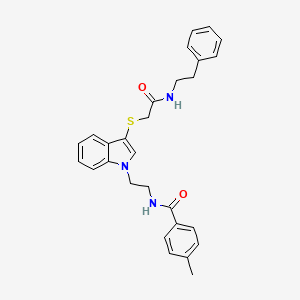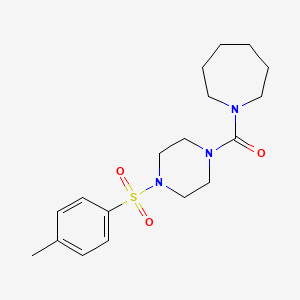
Ethyl 2-(3-methyl-4-nitrophenoxy)acetate
Descripción general
Descripción
Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is a chemical compound with the molecular formula C11H13NO5 . It has a molecular weight of 239.22 g/mol . The compound is used in scientific research and has diverse applications, contributing to the development of pharmaceuticals, agrochemicals, and materials science.
Molecular Structure Analysis
The InChI code for Ethyl 2-(3-methyl-4-nitrophenoxy)acetate isInChI=1S/C11H13NO5/c1-3-16-11(13)7-17-9-4-5-10(12(14)15)8(2)6-9/h4-6H,3,7H2,1-2H3 . The Canonical SMILES is CCOC(=O)COC1=CC(=C(C=C1)N+[O-])C . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl 2-(3-methyl-4-nitrophenoxy)acetate has a molecular weight of 239.22 g/mol . It has a computed XLogP3 value of 3.1, indicating its lipophilicity . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 239.07937252 g/mol . The topological polar surface area is 81.4 Ų . The heavy atom count is 17 .Aplicaciones Científicas De Investigación
- In the realm of cloud data centers, resource allocation efficiency is crucial. Researchers have explored using optimization algorithms like the Knowledge-Based Flower Pollination Algorithm (KB-FPA) to maximize resource utilization . Ethyl 2-(3-methyl-4-nitrophenoxy)acetate could play a role in enhancing resource allocation strategies, leading to more efficient cloud services.
- Electrochemistry investigates the electrical properties of materials and interfaces. Ethyl 2-(3-methyl-4-nitrophenoxy)acetate might find applications in electrochemical systems, such as energy storage devices (batteries and supercapacitors) or electrocatalysis. Its structure could influence charge transfer processes and surface interactions .
- Researchers have assessed the global potential of biohydrogen production from agricultural residues. Ethyl 2-(3-methyl-4-nitrophenoxy)acetate could be relevant in this context, possibly as a precursor or catalyst for biohydrogen generation. Biohydrogen has promising applications in clean energy and fuel cells .
Cloud Computing Resource Efficiency
Electrochemical Applications
Biohydrogen Production
Propiedades
IUPAC Name |
ethyl 2-(3-methyl-4-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-11(13)7-17-9-4-5-10(12(14)15)8(2)6-9/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAQOXGWQBZSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2418287.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2418290.png)
![{[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]sulfanyl}acetic acid](/img/structure/B2418291.png)

![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2418295.png)
![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-4-carboxamide](/img/structure/B2418296.png)
![N-cyclopropyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2418297.png)


![(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B2418301.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2418304.png)
